(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
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Overview
Description
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a heterocyclic compound containing a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This method is known for its efficiency and high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as zinc powder for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced oxadiazole compounds, and substituted sulfonamides .
Scientific Research Applications
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: This compound shares the oxadiazole ring but differs in the functional group attached to the ring.
Methylenebis(1,2,4-oxadiazol-3-yl) derivatives: These compounds have similar structural motifs but with different substituents.
Uniqueness
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is unique due to its specific combination of the oxadiazole ring and the methanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYRPRCIMFBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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